molecular formula C23H22N2O3 B2449254 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide CAS No. 921836-73-9

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide

Cat. No. B2449254
CAS RN: 921836-73-9
M. Wt: 374.44
InChI Key: ALAZVRDRNHWTAH-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Physicochemical Applications

Research on derivatives of tetrahydrobenzo compounds, such as 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile (TMTQ), has explored their spectroscopic and physicochemical properties. These studies have identified the analytical potential of synthesized compounds, demonstrating their usefulness in determining the critical micelle concentration (CMC) of surfactants and exploring their antibacterial properties through in vitro assays (Zayed & Kumar, 2017).

Anticancer Activity

Compounds such as a novel naphthyridine derivative have shown anticancer activity in human malignant melanoma cell lines. These compounds induce necroptosis at low concentrations and apoptosis at high concentrations, highlighting their potential as chemical substances for melanoma treatment (Kong et al., 2018).

Chemical Synthesis and Modification

Studies have developed methodologies for the synthesis of analgesics and other biologically active molecules from tetrahydrobenzo derivatives. These syntheses explore the structure-activity relationship of benzazepine derivatives, contributing to the development of novel analgesics (Sawa et al., 1975).

DNA-Binding Affinity and Cytotoxicity

Amidine derivatives of tetrahydroquinolines and tetrahydrobenzo derivatives have been synthesized and evaluated for their DNA-binding affinity and in vitro cytotoxicity. These studies suggest a correlation between weak but significant DNA-binding affinity and cytotoxic effects across cell lines, indicating their potential therapeutic applications (Eifler-Lima et al., 1995).

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-23(2)14-28-20-11-10-18(13-19(20)25(3)22(23)27)24-21(26)17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAZVRDRNHWTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide

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